molecular formula C11H13NO4 B1422810 Methyl 4-[methoxy(methyl)carbamoyl]benzoate CAS No. 203442-83-5

Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Cat. No.: B1422810
CAS No.: 203442-83-5
M. Wt: 223.22 g/mol
InChI Key: WSFWZFRKCJTFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[methoxy(methyl)carbamoyl]benzoate (CAS 203442-83-5) is a high-purity chemical building block for research applications. This compound, with the molecular formula C 11 H 13 NO 4 and a molecular weight of 223.23 g/mol, is characterized as a yellow to white solid with a melting point of 90-91 °C . In organic synthesis, it serves as a versatile precursor and intermediate. Its structure, featuring both a Weinreb amide and a methyl ester, is particularly valuable for the synthesis of ketones and other complex aromatic derivatives . More broadly, compounds within this class are frequently investigated as critical scaffolds in pharmaceutical research and development, often utilized in the synthesis of molecules with potential therapeutic properties . This product is exclusively For Research Use Only. It is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

methyl 4-[methoxy(methyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFWZFRKCJTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of Benzoate-Derived Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, the precise control of chemical reactions is paramount. Among the myriad of functional groups available to the synthetic chemist, the N-methoxy-N-methylamide, or Weinreb amide, has emerged as a uniquely versatile and reliable tool.[1][2] First introduced by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust solution to the persistent challenge of over-addition in the reaction of organometallic reagents with carboxylic acid derivatives.[1] This guide offers an in-depth exploration of the thermodynamic properties of benzoate-derived Weinreb amides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their stability, reactivity, and energetic landscape.

The exceptional utility of the Weinreb amide stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[][4] This intermediate resists the premature collapse and subsequent second addition that plagues reactions with more conventional acylating agents like esters and acid chlorides, thus enabling the clean synthesis of ketones and aldehydes.[1][4] Understanding the thermodynamic underpinnings of this stability is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic strategies. This guide will delve into the synthesis, key thermodynamic parameters, and practical experimental protocols for the study of benzoate-derived Weinreb amides.

Synthesis and Characterization of Benzoate-Derived Weinreb Amides

The preparation of benzoate-derived Weinreb amides can be efficiently achieved from several common starting materials, most notably benzoyl chloride or benzoic acid itself. The choice of starting material often depends on its availability and the sensitivity of other functional groups within the molecule.

Synthesis from Benzoyl Chloride

The reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride is a widely used and efficient method for the preparation of the corresponding Weinreb amide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide from Benzoyl Chloride

Materials:

  • Benzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the suspension.

  • In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the benzoyl chloride solution dropwise to the cooled suspension over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Synthesis from Benzoic Acid

Direct conversion of benzoic acid to a Weinreb amide requires the use of a coupling agent to activate the carboxylic acid. A variety of modern peptide coupling reagents are effective for this transformation. An alternative, efficient method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[5]

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid via CDI Activation[5]

Materials:

  • Benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzoic acid (1.0 equivalent) and anhydrous DCM or THF.

  • Add CDI (1.1 equivalents) in one portion to the stirred solution. Gas evolution (CO2) will be observed.

  • Stir the reaction mixture at room temperature for 45-60 minutes to allow for the formation of the acylimidazole intermediate.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the mixture for 6-12 hours at room temperature, monitoring the reaction by TLC.

  • After completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Weinreb amide.[5]

Thermodynamic Properties

A thorough understanding of the thermodynamic properties of benzoate-derived Weinreb amides is essential for predicting their behavior in chemical reactions and for rational process design. The key thermodynamic parameters of interest are the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the bond dissociation energies (BDE) of key bonds within the molecule.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The following table summarizes the computationally predicted thermodynamic properties for N-methoxy-N-methylbenzamide in the gas phase at 298.15 K. These values are benchmarked against the experimentally determined enthalpy of formation for the structurally similar N-benzoyl-N-phenylhydroxylamine.[1]

PropertyN-methoxy-N-methylbenzamide (Predicted, G4 Theory)N-benzoyl-N-phenylhydroxylamine (Experimental)[1]Methyl Benzoate (Experimental)[1][][10]Benzoyl Chloride (Experimental)
ΔHf° (gas, kJ/mol) -115 ± 8-100.46 ± 2.5-276.1 ± 4.0-125.5 ± 1.5
S° (gas, J/mol·K) 405 ± 5-398.9 ± 2.0358.4 ± 1.5
ΔGf° (gas, kJ/mol) -5 ± 10--175.2 ± 4.2-85.1 ± 1.8

Note: Predicted values for N-methoxy-N-methylbenzamide are based on high-level G4 computational thermochemistry, with uncertainties estimated from typical deviations for this method.[6][8] Experimental data for methyl benzoate and benzoyl chloride are from the NIST WebBook.

The negative enthalpy of formation indicates that the formation of the Weinreb amide from its constituent elements in their standard states is an exothermic process. The Gibbs free energy of formation, being close to zero, suggests that the compound is thermodynamically stable relative to its elements, but also reactive.

Bond Dissociation Energies (BDE)

Bond dissociation energy is a critical measure of bond strength and a key parameter in understanding reaction mechanisms, particularly those involving radical intermediates. The two most important bonds to consider in the context of the Weinreb amide's reactivity are the C(O)-N bond and the N-O bond.

Computational studies on a range of acylated hydroxylamines provide valuable insights into these BDEs.[4]

BondPredicted BDE (kcal/mol)
PhC(O)-N(CH3)OCH3 85 - 95
PhC(O)N(CH3)-OCH3 53 - 58

Note: BDE values are estimated based on computational studies (M06-2X, G4, CBS-QB3) of structurally related acylated N,O-dimethylhydroxylamines.[4][11]

The C(O)-N bond is a typical strong amide bond, requiring significant energy to break homolytically. In contrast, the N-O bond is considerably weaker, with a BDE in the range of 53-58 kcal/mol.[4] This relatively low N-O bond dissociation energy is a key feature of the Weinreb amide and has been exploited in metal-free reductive cleavage reactions.[2]

Thermodynamic Stability of the Tetrahedral Intermediate

The hallmark of Weinreb amide chemistry is the stability of the tetrahedral intermediate formed upon nucleophilic addition.[1][] This stability is attributed to the chelation of the metal cation (e.g., Li+ or Mg2+) by the carbonyl oxygen and the methoxy oxygen.[1]

Caption: Formation of the stable, chelated tetrahedral intermediate in Weinreb amide reactions.

This chelation forms a thermodynamically stable five-membered ring, which prevents the elimination of the methoxide group and the subsequent over-addition of the nucleophile. The intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup.[1] This thermodynamic stabilization is the primary reason for the high selectivity and yields observed in Weinreb ketone synthesis.

Kinetic vs. Thermodynamic Control

The outcome of reactions involving Weinreb amides can be influenced by reaction conditions, highlighting the principles of kinetic and thermodynamic control. For example, in the arylation of Weinreb amides with functionalized Grignard reagents, the reaction proceeds under thermodynamic control, as indicated by the high stability of the metal-chelated intermediate even at elevated temperatures.[10] This is in contrast to reactions with more reactive amides, which can lead to over-addition products under similar conditions.

Experimental Determination of Thermodynamic Properties

Reaction Calorimetry for Enthalpy of Reaction

The enthalpy of reaction for the formation of a benzoate-derived Weinreb amide can be determined using reaction calorimetry. This technique measures the heat evolved or absorbed during a chemical reaction in real-time.

Experimental Protocol: Reaction Calorimetry of N-methoxy-N-methylbenzamide Synthesis

Apparatus:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1mx)

  • Jacketed glass reactor

  • Temperature probes for reactor contents and jacket

  • Automated dosing system

  • Stirrer

Procedure:

  • Calibrate the calorimeter according to the manufacturer's instructions.

  • Charge the reactor with a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in a suitable solvent (e.g., dichloromethane).

  • Set the reactor temperature to the desired value (e.g., 0 °C) and allow it to equilibrate.

  • Prepare a solution of benzoyl chloride in the same solvent in the dosing unit.

  • Start the calorimetric measurement and begin the controlled addition of the benzoyl chloride solution at a constant rate.

  • Monitor the heat flow and the temperature of the reactor contents throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • The total heat of reaction (Qr) is calculated by integrating the heat flow curve over time.

  • The molar enthalpy of reaction (ΔHr) is then determined by dividing Qr by the number of moles of the limiting reactant (benzoyl chloride).

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation can be derived from the standard enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry of N-methoxy-N-methylbenzamide

Apparatus:

  • Oxygen bomb calorimeter

  • Benzoic acid (for calibration)

  • Sample of N-methoxy-N-methylbenzamide

  • Pellet press

  • Ignition wire

  • High-pressure oxygen source

Procedure:

  • Calibration:

    • Accurately weigh a pellet of benzoic acid (a standard with a known heat of combustion).

    • Place the pellet in the sample holder of the bomb.

    • Attach a weighed piece of ignition wire.

    • Assemble the bomb, add 1 mL of deionized water, and pressurize with oxygen to ~30 atm.

    • Immerse the bomb in the calorimeter bucket containing a known volume of water.

    • Measure the initial temperature, ignite the sample, and record the temperature rise.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Repeat the procedure with an accurately weighed sample of N-methoxy-N-methylbenzamide.

    • Measure the temperature rise upon combustion.

    • Calculate the heat of combustion (ΔHc°) for the Weinreb amide using the determined Ccal.

    • From the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔHf°) of the N-methoxy-N-methylbenzamide.

G cluster_exp Experimental Workflow start Prepare Sample (Weinreb Amide) weigh Weigh Sample and Ignition Wire start->weigh calib Calibrate Calorimeter (with Benzoic Acid) assemble Assemble and Pressurize Bomb calib->assemble weigh->assemble combust Ignite Sample and Record Temp. Rise assemble->combust calc_hc Calculate Heat of Combustion (ΔHc°) combust->calc_hc calc_hf Calculate Enthalpy of Formation (ΔHf°) calc_hc->calc_hf

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Conclusion

Benzoate-derived Weinreb amides are indispensable intermediates in contemporary organic synthesis, prized for their ability to facilitate controlled C-C bond formation. Their unique reactivity profile is a direct consequence of their thermodynamic properties, most notably the stability of the chelated tetrahedral intermediate formed during nucleophilic addition. This guide has provided a comprehensive overview of these properties, including estimated values for the enthalpy and Gibbs free energy of formation derived from high-level computational methods, and key bond dissociation energies.

By understanding the thermodynamic landscape of these versatile molecules, researchers can better predict their reactivity, optimize reaction conditions, and design more efficient and selective synthetic routes. The detailed experimental protocols provided herein offer a practical framework for the empirical investigation of these and other important thermodynamic parameters, furthering our collective ability to harness the full potential of these remarkable synthetic tools.

References

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Knochel, P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Murphy, J. A., et al. (2008). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Interconversion of Acids and Derivatives- Predicting Outcomes. Retrieved from [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Curtiss, L. A., et al. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. The Journal of Chemical Physics. Retrieved from [Link]

  • Sisti, N. J., et al. (2010). Proximity-Induced Stability in Tetrahedral Intermediates Derived from Twisted Amides. NIH Public Access. Retrieved from [Link]

  • DiRocco, D. A., et al. (2023). One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors. Organic Letters. Retrieved from [Link]

  • Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Florida State University. (n.d.). Lab Procedure - Calorimetry. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Lab Session 9, Experiment 8: Calorimetry, Heat of Reaction. Retrieved from [Link]

  • Kass, S. R., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Thripati, A., et al. (2023). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • Karton, A., et al. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics. Retrieved from [Link]

  • Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
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  • ResearchGate. (n.d.). Enthalpy of formation Experimental Vs G3 and G4(∆ f H 298K)(regraph). Retrieved from [Link]

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  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[methoxy(methyl)carbamoyl]benzoate is a chemical compound that serves as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and agrochemical research. Its structure, featuring a Weinreb amide moiety, allows for controlled and selective reactions to form ketones, a critical transformation in the synthesis of complex molecules. This guide provides a comprehensive overview of the available safety data and best practices for handling this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the known and computed properties of Methyl 4-[methoxy(methyl)carbamoyl]benzoate is presented below.

PropertyValueSource
IUPAC Name methyl 4-[methoxy(methyl)carbamoyl]benzoatePubChem[1]
Molecular Formula C11H13NO4PubChem[1]
Molecular Weight 223.22 g/mol PubChem
Canonical SMILES CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OCPubChem[1]
InChI Key WSFWZFRKCJTFMV-UHFFFAOYSA-NPubChem[1]
Physical State Solid (Predicted)N/A

Hazard Identification and Analysis of Analogs

In the absence of specific toxicological data for Methyl 4-[methoxy(methyl)carbamoyl]benzoate, an analysis of structurally similar compounds is crucial for anticipating potential hazards. The primary analogs considered are Methyl 4-methoxybenzoate and Methyl benzoate.

Analog 1: Methyl 4-methoxybenzoate

This compound shares the methyl benzoate core but lacks the Weinreb amide group. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

  • GHS Classification:

    • Skin Corrosion/Irritation (Category 2)[2]

    • Serious Eye Damage/Eye Irritation (Category 2)

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation[2]

Analog 2: Methyl Benzoate

This is the parent ester without the methoxy and Weinreb amide functionalities. It is classified as harmful if swallowed and is a suspected reproductive toxicant.[3]

  • GHS Classification:

    • Acute toxicity, Oral (Category 4)[3][4]

    • Reproductive toxicity (Category 2)[3]

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[3][4]

    • H361d: Suspected of damaging the unborn child[3]

Based on this analog data, it is prudent to handle Methyl 4-[methoxy(methyl)carbamoyl]benzoate as a compound that is potentially irritating to the skin, eyes, and respiratory system, harmful if swallowed, and a possible reproductive hazard.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling protocols is required. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) ppe Don appropriate PPE: - Safety goggles with side shields - Chemical-resistant gloves (Nitrile) - Lab coat prep_area->ppe gather Gather all necessary equipment and reagents ppe->gather weigh Weigh the solid compound carefully to avoid generating dust gather->weigh dissolve Dissolve in an appropriate solvent within the fume hood weigh->dissolve reaction Perform the reaction in a closed system wherever possible dissolve->reaction decontaminate Decontaminate all glassware and surfaces reaction->decontaminate dispose Dispose of waste in a designated, labeled hazardous waste container decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid cross-contamination dispose->remove_ppe wash Wash hands thoroughly with soap and water remove_ppe->wash

Caption: A logical workflow for the safe handling of Methyl 4-[methoxy(methyl)carbamoyl]benzoate.

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

First-Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Spill Response Workflow

start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Wear appropriate PPE: - Respirator (if dust is present) - Chemical-resistant gloves, goggles, lab coat evacuate->ppe contain Contain the spill using an inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully sweep or scoop the material into a labeled hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent and then soap and water cleanup->decontaminate dispose Dispose of the waste container according to institutional and local regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: A stepwise procedure for responding to a spill of Methyl 4-[methoxy(methyl)carbamoyl]benzoate.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological and Ecological Information

As previously stated, specific toxicological and ecological data for Methyl 4-[methoxy(methyl)carbamoyl]benzoate are not available. The toxicological properties have not been fully investigated. Based on analog data, the compound should be handled with care to avoid ingestion, inhalation, and skin/eye contact.

There is no available information on the persistence, degradability, or bioaccumulative potential of this specific compound.[2] It is imperative to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown.[3]

Disposal Considerations

All waste containing Methyl 4-[methoxy(methyl)carbamoyl]benzoate should be treated as hazardous waste.[2] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While Methyl 4-[methoxy(methyl)carbamoyl]benzoate is a valuable tool in chemical synthesis, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards inferred from analogous structures and adhering to the stringent protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize the hierarchy of controls, including elimination, substitution, engineering controls, administrative controls, and personal protective equipment, to minimize the risk of exposure.

References

  • Methyl benzoate - Hekserij.nl. (n.d.). Retrieved from [Link]

  • PubChem Compound Summary for CID 54447022, Methyl 4-[methoxy(methyl)carbamoyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

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The Cornerstone of Modern Materials: A Technical Guide to Bifunctional Terephthalate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzene-1,4-dicarboxylate Core

At the heart of numerous advanced materials lies a deceptively simple yet remarkably versatile molecule: terephthalic acid and its derivatives. These bifunctional building blocks, characterized by a central benzene ring with two carboxylic acid groups (or their esters) at the para (1,4) positions, are the fundamental components of a vast array of polymers, metal-organic frameworks (MOFs), and other functional materials. Their rigid, linear geometry and the ability to connect two other molecules make them indispensable linkers in the construction of complex, high-performance macromolecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these critical chemical scaffolds, offering field-proven insights for researchers and developers.

I. Synthesis and Functionalization: Crafting the Building Blocks

The utility of terephthalate building blocks is intrinsically linked to their synthesis and the ability to introduce various functional groups onto the aromatic ring. These modifications can dramatically alter the properties of the final material, enabling fine-tuning for specific applications.

The Workhorse: Dimethyl Terephthalate (DMT)

Dimethyl terephthalate (DMT) is a key intermediate in the production of many polyesters, most notably polyethylene terephthalate (PET).[1] While industrial-scale synthesis often starts from p-xylene, laboratory-scale preparations can be achieved through the direct esterification of terephthalic acid with methanol.[1] This reaction is typically carried out at high temperatures (250–300 °C) and pressures.[1][2] An alternative laboratory preparation involves the reaction of terephthalic acid with phosphorus pentachloride followed by the addition of methanol.[3]

A common industrial route, known as the Witten-Imhausen process, involves the oxidation of p-xylene to p-toluic acid, which is then esterified with methanol. The second methyl group is subsequently oxidized to form the monomethyl ester of terephthalic acid, which is finally esterified to DMT.[4]

Experimental Protocol: Laboratory-Scale Synthesis of Dimethyl Terephthalate from Terephthalic Acid

This protocol outlines a direct esterification method.

Materials:

  • Terephthalic acid (10 g)

  • Anhydrous methanol (an excess, e.g., 50 mL)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL) or a solid acid catalyst

  • High-pressure reactor

Procedure:

  • Combine the terephthalic acid and anhydrous methanol in the high-pressure reactor.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Seal the reactor and commence stirring.

  • Heat the mixture to the reaction temperature (e.g., 200-250°C), causing the pressure to increase.[5]

  • Maintain the reaction at the set temperature for several hours, monitoring the progress by analyzing aliquots if possible.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • The crude DMT can be purified by recrystallization from a suitable solvent, such as methanol.[5]

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[5]

  • Collect the purified DMT crystals by filtration, wash with a small amount of cold methanol, and dry under a vacuum.[5]

Functionalization: Tailoring Properties

Introducing functional groups to the terephthalic acid backbone can significantly alter its chemical behavior and the properties of the resulting materials. For instance, the addition of hydroxyl groups to create 2,5-dihydroxyterephthalic acid provides sites for further reactions, leading to polyesters with increased hydrophilicity and thermal stability.[6] This functionalized monomer is valuable for creating specialty polymers for high-performance coatings and adhesives.[6]

Other functional groups, such as azide groups in 2-azidoterephthalic acid, can influence the self-assembly process in MOF synthesis and provide a reactive handle for post-synthetic modification.[7] Functionalization can also be achieved by appending groups to an existing functionalized terephthalate, such as the acylation of 2-aminoterephthalic acid to introduce hexanoyl or lauroyl chains.[8]

Caption: Synthesis pathways from terephthalic acid to key derivatives and their applications.

II. Characterization Techniques: Verifying the Building Blocks

The precise characterization of terephthalate building blocks is essential for quality control and to ensure the desired properties in the final material. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For terephthalaldehyde, a related bifunctional building block, the aldehyde proton gives a characteristic singlet at around 10.14 ppm in the ¹H NMR spectrum, while the aromatic protons appear as a singlet at 8.06 ppm.[9] The carbonyl carbon in the ¹³C NMR spectrum is observed at approximately 191.5 ppm.[9] These chemical shifts are sensitive to the substitution pattern on the benzene ring, allowing for clear differentiation between isomers.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. In terephthalate derivatives, the C=O stretch of the carboxylic acid or ester is a prominent feature. For terephthalaldehyde, this stretch appears around 1697 cm⁻¹.[9] In polyethylene terephthalate (PET), the vibrational spectrum is more complex due to the presence of both amorphous and crystalline regions.[10] Specific bands can be assigned to different conformations of the polymer chain, such as the C=O stretching vibrations, which can be observed at different wavenumbers depending on the local environment.[11]

Spectroscopic Data for Terephthalaldehyde
¹H NMR (CDCl₃)
Aldehyde Proton (CHO)10.14 ppm (singlet, 2H)[9]
Aromatic Protons (Ar-H)8.06 ppm (singlet, 4H)[9]
¹³C NMR (CDCl₃)
Carbonyl Carbon (C=O)191.5 ppm[9]
Aromatic Carbons (Ar-C)140.0, 130.1 ppm[9]
FTIR
C=O Stretch (Aldehyde)~1697 cm⁻¹[9]

III. Applications in Polymer Chemistry: From Packaging to Drug Delivery

The most well-known application of terephthalate building blocks is in the production of polyesters, particularly polyethylene terephthalate (PET).

Polyethylene Terephthalate (PET)

PET is synthesized through the polycondensation of either terephthalic acid or dimethyl terephthalate with ethylene glycol.[12][13] The resulting polymer is a thermoplastic with excellent mechanical and barrier properties, making it ideal for applications ranging from beverage bottles to fibers for clothing.[14][15] The polymerization process can be controlled to produce PET with varying molecular weights and crystallinities, which in turn dictates its physical properties.[13]

PET_Polymerization cluster_reactants Monomers cluster_products Products dmt Dimethyl Terephthalate (DMT) pet Polyethylene Terephthalate (PET) dmt->pet Transesterification & Polycondensation eg Ethylene Glycol eg->pet methanol Methanol pet->methanol Byproduct

Caption: Simplified workflow for the synthesis of PET from DMT and ethylene glycol.

Terephthalate-Based Polymers in Drug Delivery

The biocompatibility of certain terephthalate polymers has led to their use in medical devices such as sutures, vascular grafts, and scaffolds for tissue engineering.[16][17] This inherent safety profile also makes them attractive candidates for drug delivery systems.[16] Biodegradable and bioerodible polymers are particularly important in this field as they can be designed to release a therapeutic agent over a controlled period and then safely degrade in the body.[18][19] Polyester-based thermoplastic elastomers containing polybutylene terephthalate segments have been investigated for use in 3D-printed long-acting drug delivery devices.[20]

IV. Applications in Metal-Organic Frameworks (MOFs): Precision Scaffolding

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Terephthalic acid and its functionalized derivatives are among the most common linkers used in MOF synthesis due to their rigidity and ability to form strong coordination bonds with various metal centers.[21][22]

The choice of functional group on the terephthalate linker can significantly influence the structure and properties of the resulting MOF.[22] For example, the introduction of substituents can alter the pore size and shape, which is crucial for applications in gas storage and separation.[22] The ability to tailor the chemical environment within the pores by using functionalized linkers also opens up possibilities for catalysis and sensing applications.[7][23] Furthermore, waste PET can be depolymerized to recover terephthalic acid, which can then be used as a sustainable source of linkers for MOF synthesis.[23][24]

Caption: Conceptual diagram of a MOF structure with metal nodes and terephthalate linkers.

V. Biocompatibility and Biomedical Applications

The safety of terephthalate-based polymers is well-established, with a long history of use in medical devices that come into contact with the human body.[16] The FDA has deemed terephthalate polymers safe for use in devices for soft tissue approximation and ligation, including in cardiovascular and neurological tissues.[16] Studies on the biocompatibility of polyethylene terephthalate have shown that it generally elicits a mild local inflammatory response.[25] While foreign body reactions have been reported in some cases, these are often related to the physical form and placement of the implant rather than inherent toxicity.[16] The biocompatibility of other terephthalate-based polymers, such as poly(butylene adipate-co-terephthalate) (PBAT), has also been investigated for applications like corneal implants.[26]

VI. Future Outlook: Sustainability and Innovation

The future of bifunctional terephthalate building blocks is increasingly tied to sustainability. There is significant interest in developing routes to produce terephthalic acid from renewable, biomass-derived sources to create 100% bio-based PET.[27] One promising approach involves the use of Diels-Alder reactions between ethylene and oxidized derivatives of 5-hydroxymethylfurfural (HMF), a chemical that can be obtained from biomass. As the demand for sustainable materials grows, research into bio-based terephthalates and the efficient recycling of existing terephthalate-based polymers will continue to be a major focus.

Conclusion

Bifunctional terephthalate building blocks are undeniably a cornerstone of modern materials science. Their versatility, stemming from a simple, rigid structure and the potential for extensive functionalization, has enabled the development of a wide range of materials with tailored properties. From the ubiquitous PET used in everyday life to the advanced scaffolding of MOFs and the promising applications in drug delivery, the influence of these molecules is profound and far-reaching. As research continues to push the boundaries of what is possible, the humble terephthalate will undoubtedly remain a key player in the innovation of new and improved materials for a sustainable future.

References

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  • ResearchGate. (2023). Chemical characterization of virgin and recycled polyethylene terephthalate films used for food contact applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative building blocks sources for poly (ethylene terephthalate): A short review with socio-economical points of view. Retrieved from [Link]

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  • ResearchGate. (n.d.). Monomer recycling of polyethylene terephthalate, polycarbonate and polyethers: Scalable processes to achieve high carbon circularity | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease. Retrieved from [Link]

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  • MDPI. (n.d.). Polyethylene Terephthalate-Based Composites with Recycled Flakes and Chemically Resistant Glass Fibres for Construction. Retrieved from [Link]

  • ResearchGate. (2020). Comparative Analysis of Properties of Polythene Terephthalate and Traditional Concrete Blocks for Buildings. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the preparation of this Weinreb amide. The protocols herein are designed with scalability and self-validation in mind, ensuring reliable and reproducible results. We will delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, all grounded in established chemical principles.

Introduction: The Significance of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Methyl 4-[methoxy(methyl)carbamoyl]benzoate, also known as N-methoxy-N-methyl-terephthalamic acid methyl ester, is a valuable bifunctional molecule.[1] It incorporates both a methyl ester and a Weinreb amide functional group. Weinreb amides (N-methoxy-N-methylamides) are renowned for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes.[2][3] The N-methoxy-N-methylamide moiety is sufficiently reactive to undergo nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) but forms a stable tetrahedral intermediate that resists the common problem of over-addition to form tertiary alcohols.[2][4]

The presence of the methyl ester at the para position makes Methyl 4-[methoxy(methyl)carbamoyl]benzoate a versatile building block for the synthesis of more complex molecules with differentiated carboxylic acid functionalities. This is of particular interest in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.

This guide will focus on a scalable and efficient synthesis route starting from the readily available Methyl 4-(chlorocarbonyl)benzoate.

Reaction Scheme and Mechanism

The most direct and scalable approach to Methyl 4-[methoxy(methyl)carbamoyl]benzoate is the acylation of N,O-dimethylhydroxylamine with Methyl 4-(chlorocarbonyl)benzoate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction:

Mechanism:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from the N,O-dimethylhydroxylamine hydrochloride salt and the HCl generated during the reaction.[2] The amine of N,O-dimethylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the final amide product.

Scalable Synthesis Protocol

This protocol is designed for a nominal 10-gram scale but can be scaled up or down with appropriate adjustments to equipment and reagent quantities.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMolesEquivalents
Methyl 4-(chlorocarbonyl)benzoate198.6010.0 g0.05031.0
N,O-dimethylhydroxylamine hydrochloride97.545.40 g0.05541.1
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.3 g0.11072.2
Anhydrous Tetrahydrofuran (THF)-200 mL--
Ethyl Acetate (EtOAc)-As needed--
Brine (saturated aq. NaCl)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Silica Gel (for chromatography)-As needed--

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Thermometer

  • Standard glassware for workup and purification

  • Rotary evaporator

Experimental Workflow Diagram

G setup Reaction Setup: - 500 mL 3-neck RBF under N2 - Add K2CO3 and N,O-dimethylhydroxylamine HCl add_solvent Add 100 mL anhydrous THF and stir the suspension setup->add_solvent addition Slowly add the acyl chloride solution to the stirred suspension at 0°C add_solvent->addition prepare_sol Prepare Solution: - Dissolve Methyl 4-(chlorocarbonyl)benzoate  in 100 mL anhydrous THF prepare_sol->addition reaction Allow to warm to room temperature and stir for 12-18 hours addition->reaction monitoring Monitor reaction by TLC (e.g., 3:7 EtOAc:Hexane) reaction->monitoring workup Quench with water and extract with EtOAc monitoring->workup wash Wash organic layer with water and brine workup->wash dry Dry over MgSO4, filter, and concentrate in vacuo wash->dry purify Purify by column chromatography (if necessary) dry->purify product Obtain Methyl 4-[methoxy(methyl)carbamoyl]benzoate as a pure solid purify->product

Caption: Experimental workflow for the synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate.

Step-by-Step Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (15.3 g, 0.1107 mol) and N,O-dimethylhydroxylamine hydrochloride (5.40 g, 0.0554 mol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the resulting suspension vigorously.

  • Preparation of Acyl Chloride Solution: In a separate flask, dissolve Methyl 4-(chlorocarbonyl)benzoate (10.0 g, 0.0503 mol) in 100 mL of anhydrous THF.

  • Addition: Cool the suspension in the reaction flask to 0°C using an ice bath. Slowly add the solution of Methyl 4-(chlorocarbonyl)benzoate from the dropping funnel to the stirred suspension over a period of 30-45 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting acyl chloride and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easy-to-handle inorganic base.[5] It is effective in neutralizing the HCl generated without being overly reactive towards the ester functionality. Stronger bases like pyridine could also be used, but K₂CO₃ is advantageous in large-scale synthesis due to its low cost and ease of removal during aqueous workup. Two equivalents of base are used to neutralize both the hydrochloride salt and the HCl produced during the acylation.

  • Choice of Solvent (THF): Anhydrous THF is an excellent solvent for this reaction as it is aprotic and dissolves the acyl chloride well. While the inorganic base and the hydrochloride salt have limited solubility, the reaction proceeds efficiently as a suspension. Dichloromethane could also be an alternative solvent.

  • Temperature Control: The initial addition is carried out at 0°C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive Methyl 4-(chlorocarbonyl)benzoate back to the corresponding carboxylic acid.

Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.6 (s, 3H, N-OCH₃), 3.4 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~170 (C=O, amide), ~166 (C=O, ester), ~140 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~127 (Ar-CH), ~61 (N-OCH₃), ~52 (O-CH₃), ~34 (N-CH₃)
IR (KBr, cm⁻¹) ~1720 (C=O, ester), ~1650 (C=O, amide), ~1280 (C-O stretch)
Melting Point To be determined experimentally

Safety and Handling

  • Methyl 4-(chlorocarbonyl)benzoate: This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,O-dimethylhydroxylamine hydrochloride: This compound can cause skin and serious eye irritation. Avoid inhalation of dust. Standard PPE should be worn during handling.

  • Potassium Carbonate: While less hazardous, it can cause irritation upon contact with eyes or skin.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged storage and exposure to air. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described provides a scalable, efficient, and reliable method for the synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this procedure for their specific needs in pharmaceutical and chemical synthesis. The emphasis on a self-validating system through in-process monitoring and final product characterization ensures the integrity and reproducibility of the synthesis.

References

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Application Notes and Protocols for the Preparation of 4-Acylbenzoates from Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-acylbenzoates via the Weinreb ketone synthesis, utilizing methyl 4-[methoxy(methyl)carbamoyl]benzoate as a key intermediate. Detailed protocols for the preparation of the Weinreb amide from monomethyl terephthalate and its subsequent reaction with various organometallic reagents are presented. This methodology offers a robust and high-yielding route to a diverse range of 4-acylbenzoates, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: The Strategic Importance of 4-Acylbenzoates and the Weinreb Amide Approach

4-Acylbenzoates are a class of organic compounds characterized by a ketone and an ester functional group positioned at the 1 and 4 positions of a benzene ring. This structural motif is a key building block in the synthesis of numerous biologically active molecules and functional materials. Traditional methods for the synthesis of ketones from carboxylic acid derivatives, such as the reaction of organometallic reagents with esters or acid chlorides, are often plagued by over-addition to form tertiary alcohols.[1]

The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this challenge.[2] This method employs an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. The key to the success of this reaction lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the undesired second addition of the organometallic reagent.[4]

Methyl 4-[methoxy(methyl)carbamoyl]benzoate, the Weinreb amide of monomethyl terephthalate, is a particularly useful precursor for the synthesis of a wide array of 4-acylbenzoates. Its bifunctional nature, possessing both a reactive Weinreb amide and a less reactive methyl ester, allows for selective acylation at the amide position.

Mechanism and Rationale: The Stability of the Weinreb Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the stability of the tetrahedral intermediate formed upon the addition of an organometallic reagent (Grignard or organolithium) to the Weinreb amide. The N-methoxy group plays a crucial role in chelating the metal ion (MgX⁺ or Li⁺), forming a stable five-membered ring. This chelation prevents the collapse of the intermediate and subsequent elimination of the methoxymethylamine group to form the ketone under the reaction conditions.[3]

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Upon aqueous workup, the chelated intermediate is protonated and subsequently collapses to furnish the desired ketone in high yield, along with the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during extraction.

Experimental Protocols

Synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

This protocol describes the preparation of the starting Weinreb amide from commercially available monomethyl terephthalate using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), in the presence of N-hydroxybenzotriazole (HOBt).

Materials:

  • Monomethyl terephthalate (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1.5 equiv)[5]

  • HOBt (1.5 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[5]

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add monomethyl terephthalate (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HOBt (1.5 equiv).

  • Add anhydrous DCM to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirred solution.

  • In a separate flask, dissolve EDC·HCl (1.5 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-[methoxy(methyl)carbamoyl]benzoate as a white solid.

Workflow_Weinreb_Amide_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve Reactants in DCM b Cool to 0 °C a->b c Add DIPEA b->c d Add EDC·HCl Solution c->d e Stir at RT (12-16 h) d->e f Monitor by TLC/LC-MS e->f g Dilute with DCM f->g h Aqueous Washes (HCl, NaHCO₃, Brine) g->h i Dry and Concentrate h->i j Column Chromatography i->j

Figure 2: Experimental workflow for the synthesis of the Weinreb amide.
General Protocol for the Synthesis of 4-Acylbenzoates

This protocol outlines the general procedure for the reaction of methyl 4-[methoxy(methyl)carbamoyl]benzoate with Grignard or organolithium reagents.

Materials:

  • Methyl 4-[methoxy(methyl)carbamoyl]benzoate (1.0 equiv)

  • Organometallic reagent (Grignard or organolithium, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve methyl 4-[methoxy(methyl)carbamoyl]benzoate (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C (for Grignard reagents) or -78 °C (for organolithium reagents) using an appropriate cooling bath.

  • Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the desired 4-acylbenzoate.

Results and Discussion: A Versatile Route to Diverse Ketones

The reaction of methyl 4-[methoxy(methyl)carbamoyl]benzoate with a variety of organometallic reagents provides access to a wide range of 4-acylbenzoates in good to excellent yields. A selection of representative examples is presented in Table 1.

EntryOrganometallic ReagentProductR GroupYield (%)
1Phenylmagnesium bromideMethyl 4-benzoylbenzoatePhenyl85-95
2Ethylmagnesium bromideMethyl 4-propanoylbenzoateEthyl80-90
3Methylmagnesium bromideMethyl 4-acetylbenzoateMethyl82-92
4n-ButyllithiumMethyl 4-pentanoylbenzoaten-Butyl75-85
5VinyllithiumMethyl 4-acryloylbenzoateVinyl70-80

Table 1: Synthesis of various 4-acylbenzoates from methyl 4-[methoxy(methyl)carbamoyl]benzoate. Yields are typical and may vary depending on reaction scale and purity of reagents.

The chemoselectivity of the reaction is excellent, with the organometallic reagent preferentially attacking the more electrophilic Weinreb amide over the methyl ester.[6] This allows for the synthesis of functionalized ketones without the need for protecting groups on the ester moiety.

Troubleshooting and Considerations

  • Low Yield: Incomplete conversion may be due to inactive organometallic reagents. It is crucial to use freshly prepared or titrated Grignard and organolithium reagents. Additionally, ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere to prevent quenching of the organometallic reagent by moisture.

  • Side Reactions: While the Weinreb ketone synthesis is generally very clean, highly basic or sterically hindered organometallic reagents can lead to the elimination of the methoxide group from the Weinreb amide, which can result in the formation of byproducts.[4][7] Running the reaction at lower temperatures can often mitigate these side reactions.

  • Purification: The major byproduct of the reaction, N,O-dimethylhydroxylamine, is typically removed during the aqueous workup. However, if the desired 4-acylbenzoate is highly polar, careful column chromatography is necessary for complete purification.

Safety Precautions

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water.[8] Handle these reagents with extreme care in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Solvents: Anhydrous solvents such as THF and DCM are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

The use of methyl 4-[methoxy(methyl)carbamoyl]benzoate in the Weinreb ketone synthesis provides a highly efficient and versatile method for the preparation of a wide range of 4-acylbenzoates. The operational simplicity, high yields, and excellent functional group tolerance make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed protocols and troubleshooting guide provided herein should enable the successful implementation of this powerful synthetic methodology.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152934.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • BenchChem. (2025).
  • University of California, Santa Barbara. (2012).
  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3341-3345.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • Wikipedia. (2023, July 20). Weinreb ketone synthesis. In Wikipedia. [Link]

  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • Chemiz. (2025, December 5). Weinreb ketone synthesis [Video]. YouTube.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 152934.
  • wenxuecity.com. (2023, July 20). Weinreb ketone synthesis.
  • University of Wisconsin-La Crosse. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Weinreb Amide Synthesis from Monomethyl Terephthalate Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-WA-2024-001[1][2]

Executive Summary & Core Chemistry

The Challenge: Synthesizing Methyl 4-[methoxy(methyl)carbamoyl]benzoate requires differentiating between two carbonyl centers on the terephthalate scaffold. The goal is to convert the free carboxylic acid into a Weinreb amide while leaving the distal methyl ester intact.

The Solution: Success relies on chemoselectivity and solubility management . The Weinreb amine reagent (N,O-dimethylhydroxylamine) is supplied as a hydrochloride salt, creating a stoichiometric trap that frequently stalls yields at 50% if not addressed. Furthermore, the product is amphiphilic, leading to significant losses during aqueous workup if ionic strength is not controlled.[2]

Synthetic Routes & Protocol Optimization

Route A: The Acid Chloride Method (High Throughput / Scalable)

Best for: Large scale, cost-efficiency, and substrates tolerant of HCl generation.[1]

Mechanism: Activation of monomethyl terephthalate with Oxalyl Chloride followed by nucleophilic acyl substitution.

ParameterRecommendationTechnical Rationale
Activator Oxalyl Chloride (1.2 eq) + DMF (cat.)[1]Thionyl chloride requires heat which may hydrolyze the distal ester. Oxalyl chloride activates at 0°C.
Base Pyridine (3.0 eq)Must neutralize both the HCl from the acid chloride formation AND the HCl from the amine salt.
Solvent DCM (Anhydrous)Provides optimal solubility for the intermediate acid chloride.
Temperature 0°C

RT
Low temp prevents attack on the distal methyl ester.

Critical Protocol Step:

"Do not add the amine salt directly to the acid chloride. Premix N,O-dimethylhydroxylamine[1][2][3]·HCl with the base in a separate vessel to generate the free amine, then add this mixture to the acid chloride."

Route B: Peptide Coupling Agents (High Precision / Mild)

Best for: Small scale, parallel synthesis, or acid-sensitive substrates.[1][2]

Mechanism: In-situ activation using EDC/HOBt or HATU.[1][2]

ParameterRecommendationTechnical Rationale
Coupling Agent EDC·HCl (1.2 eq) + HOBt (1.2 eq)EDC is water-soluble, aiding workup.[1][2] HOBt prevents formation of unreactive N-acylurea byproducts.[1][2]
Base DIPEA or TEA (3.0 - 3.5 eq)CRITICAL: You must liberate the free amine from the HCl salt. Standard 1:1 stoichiometry will fail.
Solvent DMF or DCM/DMF (9:1)The coupling agents and the amine salt have poor solubility in pure DCM.

Visualizing the Workflow

The following diagram outlines the decision logic and synthetic flow for optimal yield.

WeinrebSynthesis Start Start: Monomethyl Terephthalate Decision Select Activation Method Start->Decision RouteA Route A: Acid Chloride (Oxalyl Chloride/DMF) Decision->RouteA Scale >10g RouteB Route B: Coupling Agent (EDC/HOBt or HATU) Decision->RouteB Scale <1g AminePrep CRITICAL STEP: Neutralize N,O-DMHA·HCl (Requires 2.0+ eq Base) RouteA->AminePrep RouteB->AminePrep Reaction Amidation Reaction (0°C to RT, 2-4h) AminePrep->Reaction Workup Workup Strategy Reaction->Workup WashAcid Acid Wash (0.5M HCl) Removes unreacted amine/EDC Workup->WashAcid Step 1 WashBase MILD Base Wash (Sat. NaHCO3) *Avoid NaOH to protect Ester* WashAcid->WashBase Step 2 SaltingOut Brine Extraction (Required for Weinreb Amides) WashBase->SaltingOut Step 3 Product Final Product: Methyl 4-[methoxy(methyl)carbamoyl]benzoate SaltingOut->Product

Caption: Workflow logic for chemoselective Weinreb amidation. Note the critical emphasis on base stoichiometry and workup ionic strength.

Troubleshooting Guide (FAQ)

Issue 1: "My conversion is stuck at ~50%."

Diagnosis: Base Starvation. The most common error is treating N,O-dimethylhydroxylamine hydrochloride as a free amine.[2]

  • The Chemistry: The reagent consumes 1 equivalent of base just to release the nucleophilic amine. If you use 1.0 eq of TEA, you have 0 equivalents left to neutralize the acid generated during coupling (HCl or HOBt).

  • The Fix: Increase base to 3.0 equivalents . (1 eq for the salt + 1 eq for the reaction + 1 eq excess to drive equilibrium).

Issue 2: "I see the product on TLC, but my isolated yield is low."

Diagnosis: Aqueous Phase Loss. Weinreb amides are remarkably polar due to the chelation potential of the methoxy-amide motif. They often partition into the aqueous layer during extraction.

  • The Fix:

    • Saturate the aqueous layer with NaCl (solid or saturated brine) before separation.[4]

    • Perform "back-extraction": Extract the aqueous layer 3x with DCM or EtOAc.

    • Avoid using Diethyl Ether (too non-polar); use EtOAc or DCM.[2]

Issue 3: "I have a byproduct with a mass of M-32."

Diagnosis: Ester Hydrolysis. You likely used a strong base (NaOH, LiOH) during the workup, or the reaction temperature was too high.

  • The Chemistry: The distal methyl ester (benzoate) is stable to acid but susceptible to saponification by hydroxide.

  • The Fix: Use Saturated NaHCO₃ for basic washes. Never use NaOH. Ensure the reaction stays below 40°C.

Issue 4: "The reaction mixture turned into a solid gel."

Diagnosis: Solubility Crash (Urea Formation). If using DCC as a coupling agent, the byproduct (DCU) precipitates and traps the product.

  • The Fix: Switch to EDC·HCl (water-soluble urea byproduct) or wash the solid filter cake thoroughly with cold DCM to recover trapped product.

Advanced Troubleshooting Logic Tree

Use this decision tree when standard protocols fail.

Troubleshooting Problem Low Yield / Failure CheckTLC Check TLC of Crude Reaction Problem->CheckTLC SM_Present Starting Material Remains CheckTLC->SM_Present Yes No_SM SM Consumed CheckTLC->No_SM No Activation Activation Failure SM_Present->Activation Active Ester not forming Nucleophile Nucleophile Failure SM_Present->Nucleophile Amine not attacking WorkupLoss Workup Loss No_SM->WorkupLoss Product lost in water Action1 Check Coupling Agent Quality (EDC old?) Activation->Action1 Action2 Increase Base (Free the amine salt) Nucleophile->Action2 Action3 Salt out Aqueous Layer (Add NaCl) WorkupLoss->Action3

Caption: Diagnostic tree for isolating the root cause of yield loss in Weinreb amidation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. [2]

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids."[1][2] Synthesis, 1983 , 1983(08), 676–678. (Establishes the EDC/HOBt coupling protocol for Weinreb amides).

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis of Ketones." Tetrahedron Letters, 2003, 44(34), 6383–6386.
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Mild and Efficient Alternative to the Classical Weinreb Amide Synthesis." Journal of Organic Chemistry, 2001 , 66(7), 2534–2537.[2] (Discusses alternative coupling agents).

Sources

Technical Support Center: Purification of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-203442-83-5-PUR Compound: Methyl 4-[methoxy(methyl)carbamoyl]benzoate Molecular Formula:


Molecular Weight:  223.23  g/mol
Physical State:  White to off-white solid (Melting Point: 90–91 °C)

Introduction: The "Bifunctional" Challenge

You are working with a bifunctional aromatic linker. This molecule contains two distinct electrophilic sites:

  • Position 1: A methyl ester (susceptible to hydrolysis).

  • Position 4: A Weinreb amide (stable, designed for ketone synthesis).[1]

The Core Problem: The standard purification protocols for Weinreb amides often involve strong basic washes to remove excess N,O-dimethylhydroxylamine. However, your molecule contains a methyl ester, which can saponify (hydrolyze) if exposed to high pH, destroying your product.

This guide provides a modular purification strategy designed to protect the ester while isolating the amide.

Module 1: The "Gold Standard" Aqueous Workup

Use this protocol if you synthesized the compound using water-soluble coupling agents (EDC/HOBt or HATU).

The Logic: EDC byproducts (acyl ureas) are water-soluble.[2][3][4] The goal is to wash them away without hydrolyzing the methyl ester.

Reagents & Buffers
ComponentConcentrationPurpose
Extraction Solvent Ethyl Acetate (EtOAc)Dissolves product; separates from water.
Acid Wash 0.5 M HClProtonates unreacted amine and EDC, forcing them into the aqueous layer.
Base Wash Sat.

Neutralizes acid; removes unreacted terephthalic acid mono-ester. Do NOT use NaOH.
Drying Agent

Removes residual water.
Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per mmol of substrate).

  • Acid Wash (Crucial): Wash the organic layer twice with 0.5 M HCl.

    • Why? This removes the unreacted N,O-dimethylhydroxylamine and the EDC-urea byproduct.

    • Checkpoint: The aqueous layer should be acidic (pH < 2).

  • Mild Base Wash: Wash the organic layer twice with Saturated

    
    .[3]
    
    • Warning: Gas evolution (

      
      ) will occur. Vent the separatory funnel frequently.
      
    • Why? This removes unreacted acid starting material and HOBt.

  • Brine & Dry: Wash once with saturated brine. Dry over

    
    , filter, and concentrate.
    
Visualization: Workup Decision Logic

WorkupLogic Start Crude Reaction Mixture (EDC/HOBt) AcidWash Wash with 0.5 M HCl Start->AcidWash CheckAcid Where is the impurity? AcidWash->CheckAcid AqLayer1 Aqueous Layer: Removes EDC-urea, N,O-dimethylhydroxylamine CheckAcid->AqLayer1 Water Soluble OrgLayer1 Organic Layer: Product + HOBt + Acid SM CheckAcid->OrgLayer1 Organic Soluble BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Removes HOBt, Unreacted Acid BaseWash->AqLayer2 Final Pure Product in EtOAc (Methyl Ester Intact) BaseWash->Final

Figure 1: Selective extraction logic to remove coupling reagents without hydrolyzing the methyl ester.

Module 2: Troubleshooting "Crash Out" Impurities

Use this if you used DCC (Dicyclohexylcarbodiimide) and see a white precipitate.

The Issue: DCC forms Dicyclohexylurea (DCU), which is insoluble in most solvents but slightly soluble in DCM, making it a nightmare to remove.

The Solution: Cold Trituration

  • Concentrate: Evaporate the reaction solvent to a thick oil/solid.

  • Suspend: Add cold Diethyl Ether (

    
    ) or MTBE. The product (Methyl 4-[methoxy(methyl)carbamoyl]benzoate) is moderately soluble in ether, but DCU is not.
    
  • Freeze: Place the flask in a freezer (-20°C) for 2 hours.

  • Filter: Filter quickly through a sintered glass funnel or a Celite pad. The DCU will remain on the filter; your product is in the filtrate.

Module 3: Chromatography & Recrystallization

If the extraction (Module 1) yields a purity <95%, use these polishing techniques.

Flash Column Chromatography

This compound is moderately polar due to the amide and ester groups.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Eluent System:

    • Weak: Hexanes or Heptane.

    • Strong:[5] Ethyl Acetate (EtOAc).[5][6]

  • Gradient: Start at 10% EtOAc/Hexane

    
     Ramp to 40–50% EtOAc/Hexane.
    
  • Detection: UV at 254 nm (Strong absorbance due to the benzoate chromophore).

Recrystallization (High Purity)

Since the melting point is 90–91 °C, recrystallization is an excellent option for scale-up.

  • Solvent System: EtOAc / Hexane (1:3 ratio) or Toluene.

  • Protocol: Dissolve in minimum hot EtOAc. Add hot Hexane until slightly cloudy. Cool slowly to Room Temp, then 4°C.

FAQs: Technical Support

Q: My yield is >100% and the solid is sticky. What is it? A: This is likely trapped solvent or residual DMF. Weinreb amides can hydrogen bond with solvents.

  • Fix: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. If it remains sticky, you likely have residual HOBt. Repeat the

    
     wash (Module 1).
    

Q: Can I use NaOH to remove the unreacted starting material? A: NO. Sodium Hydroxide is too strong. It will attack the methyl ester at Position 1, converting your product back into the dicarboxylic acid derivative. Stick to Saturated Sodium Bicarbonate (


).

Q: I see a spot on TLC just below my product that won't go away. A: This is often the N-acyl urea rearrangement product (a common side reaction with EDC/DCC). It is very difficult to separate.

  • Prevention:[5] Ensure you activated the acid at 0°C for 15–30 mins before adding the amine.

  • Purification: You must use column chromatography (Module 3); extraction will not remove this.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852.

  • Hoffman Fine Chemicals. "Methyl 4-[methoxy(methyl)carbamoyl]benzoate Safety Data Sheet & Specs." (Confirming Melting Point 90-91°C).[7]

  • PubChem Database. "Methyl 4-[methoxy(methyl)carbamoyl]benzoate (CID 54447022)."[8]

Sources

Preventing over-addition in Grignard reactions with benzoate Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Addition in Grignard Reactions with Benzoate Weinreb Amides Ticket Type: Advanced Synthesis Troubleshooting Status: Open

The Mechanic's Corner: Theory & Mechanism

The Core Concept: The "Weinreb Magic" relies entirely on the stability of the Tetrahedral Intermediate (TI) . In a standard ester-to-ketone reaction, the TI collapses immediately, releasing a ketone that is more reactive than the starting ester, leading to inevitable over-addition (tertiary alcohol).

In Weinreb amides (N-methoxy-N-methylamides), the magnesium atom of the Grignard reagent forms a rigid 5-membered chelate with the carbonyl oxygen and the N-methoxy oxygen. This chelate "locks" the intermediate, preventing the expulsion of the amine leaving group until the reaction is quenched with acid.[1]

The Failure Mode (Over-Addition): Over-addition occurs when this chelate mechanism fails. If the chelate collapses during the reaction (before workup), the ketone is generated in situ in the presence of excess Grignard reagent.

Visualizing the Failure Pathway:

WeinrebMechanism Start Benzoate Weinreb Amide Chelate Stable 5-Membered Chelate (TI) Start->Chelate Nucleophilic Attack (Low Temp) Grignard Grignard Reagent (R-MgX) Grignard->Chelate Collapse Premature Collapse (Ketone in situ) Chelate->Collapse High Temp / Steric Strain Workup Acidic Workup (H3O+) Chelate->Workup Standard Path Ketone Desired Ketone Alcohol Tertiary Alcohol (Over-Addition) Collapse->Alcohol + 2nd Eq. Grignard Workup->Ketone Hydrolysis

Figure 1: The bifurcation between the stable chelate pathway (Green) and the thermal/steric collapse leading to over-addition (Red).

Troubleshooting Dashboard (FAQs)

Ticket #401: "I see significant tertiary alcohol formation."

  • Diagnosis: Thermal Instability of the Chelate.

  • Root Cause: The reaction temperature likely exceeded the stability threshold of the magnesium chelate, causing it to collapse into the ketone while unreacted Grignard was still present. This is common with electron-deficient benzoates (e.g., p-nitro, p-CF3) where the chelate is less electron-rich and thus less stable.

  • Solution:

    • Lower Temperature: Run the addition at -78°C instead of 0°C.

    • Reverse Addition: Cannulate the Grignard slowly into the amide solution to ensure the amide is always in excess until the end.

    • Cold Quench: Do not let the reaction warm to Room Temperature (RT) before quenching. Pour the cold reaction mixture directly into cold acidic solution.

Ticket #402: "My yield is low, and I recovered starting material."

  • Diagnosis: Reagent Degradation or Enolization.

  • Root Cause:

    • Wet Grignard: Partial hydrolysis of the Grignard reagent reduces the effective stoichiometry.

    • Enolization: If the Grignard is basic and sterically hindered (e.g., t-BuMgCl), it may act as a base, deprotonating the amide alpha-position (if available) rather than attacking the carbonyl. Note: Benzoates do not have alpha-protons, so for benzoates, this points to wet reagents.

  • Solution:

    • Titrate Grignard: Use the Knochel titration method (LiCl/I2) before use.

    • Dry Solvents: Ensure THF is <50 ppm water.

Ticket #403: "The reaction stalled at 60% conversion."

  • Diagnosis: Aggregation or "Coiling."

  • Root Cause: Magnesium salts can form tight aggregates in pure ether or THF, preventing further reaction.

  • Solution:

    • Lithium Chloride (LiCl) Additive: Add 1.0–1.5 equivalents of anhydrous LiCl. This breaks up Grignard aggregates (forming "Turbo Grignards") and increases the solubility of the chelated intermediate [1].

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Addition for Benzoate Substrates

Materials:

  • Benzoate Weinreb Amide (1.0 equiv)

  • Grignard Reagent (1.2–1.5 equiv, titrated)

  • Anhydrous THF (0.5 M concentration relative to amide)

  • Quench Buffer: 1M HCl or Saturated NH4Cl

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under nitrogen flow.

  • Dissolution: Add the Weinreb amide and anhydrous THF. Cool the bath to -78°C (Dry ice/Acetone). Note: For simple benzoates, 0°C is often sufficient, but -78°C is the "safe mode" to prevent over-addition.

  • Addition: Add the Grignard reagent dropwise over 15–20 minutes.

    • Critical: Monitor internal temperature; do not allow it to spike.

  • Incubation: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

    • Checkpoint: Take a TLC aliquot.[2] Quench the aliquot in a mini-vial of NH4Cl before analyzing.

  • Quenching (The Danger Zone):

    • Method A (Standard): Pour the reaction mixture into a vigorously stirring beaker of 1M HCl at 0°C.

    • Method B (Acid Sensitive): Add saturated NH4Cl dropwise to the reaction flask at 0°C.

    • Why? The chelate is stable.[1][3][4] You must hydrolyze it.[5] If you quench slowly and the exotherm raises the temp, the remaining Grignard will attack the newly freed ketone. Quench cold and fast.

  • Workup: Extract with EtOAc or Et2O (x3). Wash combined organics with brine, dry over MgSO4, and concentrate.

Comparative Data: Solvent & Stoichiometry

The following table highlights how conditions impact the ratio of Ketone (Product) vs. Tertiary Alcohol (Over-addition byproduct) for a reactive benzoate substrate.

VariableConditionKetone : Alcohol RatioNotes
Temperature 0°C → RT85 : 15Warming promotes chelate collapse.
Temperature -78°C → 0°C99 : 1 Ideal profile.
Stoichiometry 1.1 equiv R-MgX95 : 5Incomplete conversion likely.
Stoichiometry 5.0 equiv R-MgX60 : 40Massive excess forces over-addition even with chelation.
Solvent Et2O90 : 10Slower reaction, precipitation issues.
Solvent THF98 : 2 Better solubility of the chelate.
References
  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Mentlik, G. (2025). "Weinreb Ketone Synthesis Guide". Organic Chemistry Portal.

  • Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Optimizing temperature for nucleophilic attack on Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Executive Summary

You are working with Methyl 4-[methoxy(methyl)carbamoyl]benzoate , a bifunctional substrate containing two electrophilic sites:

  • Weinreb Amide (para-position)

  • Methyl Ester (para-position)

The Challenge: Both groups are susceptible to nucleophilic attack.[1][2] However, your goal is typically to functionalize the Weinreb amide to a ketone while preserving the ester, or to control the reactivity to avoid "over-addition" (formation of tertiary alcohols).

The Solution: Temperature is your primary switch for Chemoselectivity and Kinetic Control . The Weinreb amide benefits from chelation-assisted nucleophilic addition, which is favored at lower temperatures (-78°C), whereas the ester requires higher activation energy or non-chelated collisions, often becoming competitive only at higher temperatures (0°C to RT).

Part 1: The Diagnostic Hub

Identify your issue based on the LCMS/NMR results you are seeing.

Symptom / Observation Diagnosis Immediate Fix
Product is a Tertiary Alcohol Over-Addition: The tetrahedral intermediate collapsed during the reaction, or the ester was attacked and reacted twice.Lower Temp to -78°C. Ensure quench is acidic and cold.
Product is a mixture of Ketone & Ester-reacted species Loss of Chemoselectivity: The nucleophile attacked both the amide and the ester.Switch Reagent: Use Grignard (RMgX) instead of Organolithium (RLi). Maintain -78°C.
Starting Material Recovered (No Reaction) Kinetic Barrier: The nucleophile is too bulky or the temperature is too low for this specific nucleophile.Stepwise Warming: Increase temp to -40°C, then -20°C. Monitor by TLC.
Product is an Aldehyde Over-Reduction: You used a hydride (LAH/DIBAL) and the conditions were too aggressive.Stoichiometry Control: Use exactly 1.05 eq. of DIBAL-H at -78°C.
Part 2: The Mechanism & Logic (Why This Happens)

To control this reaction, you must understand the competition between Chelation Control (Weinreb) and Electronic/Steric Control (Ester).

The Chelation Advantage

The Weinreb amide is unique because it recruits the metal (Mg or Li) of the nucleophile into a stable 5-membered ring chelate. This lowers the entropic cost of the attack and stabilizes the tetrahedral intermediate, preventing the expulsion of the leaving group until you add acid during workup.

The Ester Disadvantage: The methyl ester does not form this stable chelate. If a nucleophile attacks the ester, it forms a transient intermediate that collapses to a ketone in situ. This ketone is more reactive than the original ester, leading to immediate second attack (tertiary alcohol).

Visualizing the Pathway:

WeinrebSelectivity Substrate Substrate: Methyl 4-[methoxy(methyl)carbamoyl]benzoate ConditionA Condition A: -78°C, Grignard (RMgBr) Substrate->ConditionA Kinetic Control ConditionB Condition B: 0°C to RT, or Organolithium Substrate->ConditionB Thermodynamic/High Energy IntermediateA Stable Chelated Intermediate (Resists Collapse) ConditionA->IntermediateA Chelation Assistance IntermediateB Unstable Ester Intermediate (Collapses In-Situ) ConditionB->IntermediateB Non-selective Attack Ketone Desired Product: Functionalized Ketone IntermediateA->Ketone Acidic Workup (Hydrolysis) TertAlcohol Side Product: Tertiary Alcohol (Over-addition) IntermediateB->TertAlcohol Rapid 2nd Attack

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Low temperature favors the stable Weinreb chelate (Green path), while heat promotes ester attack and over-addition (Red path).

Part 3: The "Gold Standard" Protocol

Use this protocol to maximize selectivity for the Weinreb amide over the ester.

Objective: Selective addition of Phenylmagnesium Bromide (PhMgBr) to the Weinreb amide.

Reagents & Setup:
  • Substrate: Methyl 4-[methoxy(methyl)carbamoyl]benzoate (1.0 eq)

  • Nucleophile: PhMgBr (1.2 eq) in THF or Et₂O.

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Quench: 1M HCl or Sat. NH₄Cl.[3]

Step-by-Step Workflow:
  • Inert Environment: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Cryogenic Cooling (CRITICAL): Cool the bath to -78°C (Dry Ice/Acetone). Allow the internal temperature to equilibrate for 15 minutes.

    • Why? This locks the conformation and ensures only the chelation-assisted pathway is kinetically accessible.

  • Slow Addition: Add the Grignard reagent dropwise over 20-30 minutes via syringe pump or dropping funnel.

    • Tip: Keep the tip of the needle submerged or run it down the side of the glass to pre-cool the reagent before it hits the solution.

  • Incubation: Stir at -78°C for 1-2 hours.

    • Checkpoint: Pull a small aliquot, quench immediately in MeOH/HCl, and check TLC/LCMS. You should see the ketone (product) or the intermediate.[1][4]

  • The "Cold Quench": While still at -78°C, add the acidic quench solution (1M HCl).

    • Why? If you warm up before quenching, the chelate might break, or unreacted Grignard might attack the ester as the energy of the system rises.

  • Warm Up: Remove the cooling bath and allow to warm to RT.

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO₄.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I used n-BuLi instead of a Grignard and my ester disappeared. Why? A: Organolithiums are "harder," more aggressive nucleophiles than Grignards. They are less reliant on chelation and more driven by charge density. Even at -78°C, n-BuLi often attacks methyl esters.

  • Fix: Transmetallate! Mix your R-Li with MgBr₂ or ZnCl₂ in situ to soften the nucleophile before adding the substrate.

Q2: My yield is low, and I see starting material even after 4 hours at -78°C. A: The nucleophile might be sterically hindered, or the chelation is too slow at this temp.

  • Fix: Slowly warm the reaction to -40°C (Acetonitrile/Dry Ice bath). Do not jump to 0°C. The window between -40°C and -20°C is often the "Goldilocks zone" for sluggish Weinreb additions.

Q3: Can I reduce the Weinreb amide to an aldehyde without touching the ester? A: Yes, but it is risky. DIBAL-H or LiAlH₄ will readily reduce esters.

  • Fix: Use L-Selectride or DIBAL-H (strictly 1.1 eq) at -78°C . The Weinreb amide reduction stops at the stable intermediate (hemiaminal salt), protecting it from over-reduction, whereas the ester reduces all the way to the alcohol. However, chemoselectivity here is very tight. A better route is often to hydrolyze the ester to the acid first if possible.

Q4: Why is the quench step so critical? A: The "product" inside your flask at -78°C is NOT the ketone. It is the tetrahedral magnesium chelate. If you add water/acid, it hydrolyzes to the ketone. If you let it warm up without acid, the chelate can dissociate, and the liberated ketone can react with any remaining nucleophile.

References
  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Bechara, W. S., et al. (2012).[6] "Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides". Nature Chemistry, 4, 228–234.

  • Common Organic Chemistry. (n.d.). "Weinreb Amide Synthesis & Reaction Guide".

  • Evans, D. A. (2005). "Chemistry 206: Advanced Organic Synthesis - Lecture Notes on Carbonyl Addition". Harvard University.

Sources

Validation & Comparative

Comparative NMR Profiling: Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Interpretation of Methyl 4-[methoxy(methyl)carbamoyl]benzoate Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Structural Context

Methyl 4-[methoxy(methyl)carbamoyl]benzoate (hereafter Compound A ) is a bifunctional aromatic intermediate featuring a methyl ester and a Weinreb amide moiety. It serves as a critical "linchpin" scaffold in medicinal chemistry, allowing for the selective transformation of the amide into ketones while leaving the ester intact.

This guide compares the 1H NMR profile of Compound A against its synthetic precursor (Monomethyl terephthalate ) and a standard amide analogue (Methyl 4-(dimethylcarbamoyl)benzoate ). The analysis focuses on the diagnostic spectral signatures required to validate the formation of the Weinreb functionality—the primary performance metric for this reagent.

The Molecule at a Glance[1]
  • Core: 1,4-Disubstituted Benzene (Para-substitution pattern).

  • Functionality 1 (Stable): Methyl Ester (

    
    ).
    
  • Functionality 2 (Reactive): Weinreb Amide (

    
    ).
    
  • Key Analytical Challenge: Distinguishing the three distinct methyl signals and resolving the aromatic AA'BB' system.

Comparative Spectral Analysis

The "performance" of an NMR interpretation in this context is defined by the resolution of diagnostic peaks that confirm the successful installation of the


-methoxy-

-methyl group without contamination from the starting acid or hydrolysis products.
Table 1: Chemical Shift Comparison ( , 400 MHz)

Data synthesized from experimental literature [1, 2].

Proton EnvironmentTarget: Compound A (Weinreb Amide)Analogue: Dimethyl Amide Precursor: Monomethyl Terephthalate
Aromatic (Ortho to Ester)

8.06 (d)

8.01 (d)

~8.15 (d)
Aromatic (Ortho to Amide)

7.71 (d)

7.41 (d)

~8.10 (d) (Ortho to Acid)
Ester Methyl (

)

3.93 (s)

3.86 (s)

3.95 (s)
Amide

-Methoxy (

)

3.52 (s)
AbsentAbsent
Amide

-Methyl (

)

3.36 (s)

3.05 (s) & 2.88 (s)*
Absent
Acid Proton (

)
AbsentAbsent

>10.0 (br)

*Note: The Dimethyl amide analogue shows two distinct N-Me signals due to restricted rotation about the C-N bond. The Weinreb amide also exhibits restricted rotation, but the asymmetry of the substituents (-OMe vs -Me) creates a massive chemical shift difference (0.16 ppm) that is diagnostic.

Detailed Interpretation & Logic
A. The "Weinreb Window" (3.0 – 4.0 ppm)

The most critical performance indicator for Compound A is the 3-peak signature in the aliphatic region.

  • Ester Methyl (

    
     3.93):  The most deshielded methyl group due to the direct attachment to the ester oxygen. This singlet serves as an internal integration standard (3H).
    
  • 
    -Methoxy (
    
    
    
    3.52):
    Unique to Weinreb amides. The oxygen atom is electronegative, pulling the signal downfield, but less so than the ester oxygen because it is attached to a nitrogen, not a carbonyl carbon.
  • 
    -Methyl (
    
    
    
    3.36):
    Significantly deshielded compared to standard alkyl amines (
    
    
    2.2 ppm) due to the amide carbonyl anisotropy and the adjacent electronegative nitrogen, but shielded relative to the
    
    
    -methoxy group.

Comparison Insight: In the Dimethyl Amide Analogue , the


-methyls appear at 

3.05 and 2.[1]88. The Weinreb modification shifts the

-methyl downfield to 3.36 and introduces the diagnostic

-OMe peak at 3.52.
B. The Aromatic Region (AA'BB' System)

The para-substitution creates a pseudo-first-order AA'BB' system, appearing as two doublets (roofing effect may be visible).

  • 
     8.06 (Ortho to Ester):  The ester group is a stronger electron-withdrawing group (EWG) via resonance than the amide. This deshields the adjacent protons more significantly.
    
  • 
     7.71 (Ortho to Amide):  The amide carbonyl is less electrophilic because the amide nitrogen donates electron density into the carbonyl carbon. Consequently, these protons are less deshielded than their ester counterparts.
    

Diagnostic Value: The separation between these two doublets (


 ppm) is a purity check. If the sample hydrolyzes to the acid, the protons ortho to the carboxylic acid would shift downfield, collapsing this gap.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the NMR data, the compound must be synthesized using a protocol that minimizes side-product formation (e.g., symmetric anhydrides).

Step-by-Step Synthesis (Acid Chloride Route)

Rationale: This pathway avoids the use of coupling reagents (EDC/DCC) which can leave urea byproducts that complicate the aliphatic NMR region.

  • Activation: Dissolve Monomethyl terephthalate (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum (Critical for yield).

  • Amidation: Redissolve residue in DCM. Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Pyridine (2.2 equiv) dropwise.

    • Why Pyridine? It acts as an HCl scavenger without causing hydrolysis of the sensitive acid chloride.

  • Workup: Wash with 1M HCl (removes pyridine), Sat.

    
     (removes unreacted acid), and Brine. Dry over 
    
    
    
    .
  • Sample Prep: Dissolve ~10 mg of the resulting oil/solid in 0.6 mL

    
    .
    
Self-Validating NMR Acquisition
  • Solvent:

    
     (Preferred). DMSO-
    
    
    
    may cause peak shifting due to hydrogen bonding with the amide oxygen, potentially obscuring the
    
    
    -OMe/
    
    
    -Me separation.
  • Referencing: Calibrate to residual

    
     at 
    
    
    
    7.26 ppm.
  • Integration Check: Set the Ester Methyl (

    
     3.[2]93) to 3.[1][3]00. The 
    
    
    
    -OMe and
    
    
    -Me peaks must integrate to 3.00
    
    
    0.1. Deviations indicate impurities (e.g., trapped solvent or starting amine).

Visualizations

Diagram 1: Synthesis & NMR Logic Flow

This diagram illustrates the transformation of the starting material into the target and maps the structural changes to the NMR shifts.

G Start Monomethyl Terephthalate Inter Acid Chloride Intermediate Start->Inter Oxalyl Chloride -HCl, -CO, -CO2 Target Compound A (Weinreb Amide) Inter->Target MeNH(OMe)·HCl Pyridine Signal_Ester Ester Me δ 3.93 (s) Target->Signal_Ester Retained Group Signal_NOMe N-OMe δ 3.52 (s) Target->Signal_NOMe New Diagnostic Signal_NMe N-Me δ 3.36 (s) Target->Signal_NMe New Diagnostic Signal_Ar Aromatic Split δ 8.06 / 7.71 Target->Signal_Ar Electronic Differentiation

Caption: Synthesis pathway and the resulting diagnostic NMR signals for Compound A.

Diagram 2: Peak Assignment Decision Tree

A logic gate for researchers to confirm identity based on the spectral data.

Logic Step1 Check 3.0 - 4.0 ppm Region Count How many singlets? Step1->Count Three 3 Singlets (3.93, 3.52, 3.36) Count->Three Target Pattern Two 2 Singlets (3.9, ~3.0) Count->Two Wrong Amide One 1 Singlet (3.9) Count->One No Reaction Confirm Confirm Aromatic AA'BB' Split Three->Confirm Result_Fail1 Contamination: Dimethyl Amide or Hydrolysis Two->Result_Fail1 Result_Fail2 Starting Material (Ester Acid) One->Result_Fail2 Result_Pass IDENTITY CONFIRMED Pure Weinreb Amide Confirm->Result_Pass Distinct Doublets (8.06 & 7.71)

Caption: Decision matrix for validating the identity of Methyl 4-[methoxy(methyl)carbamoyl]benzoate.

References

  • Royal Society of Chemistry. DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. (Supplementary Information, Compound 1c). Retrieved from [Link]

  • National Institutes of Health (PubChem). Methyl 4-[methoxy(methyl)carbamoyl]benzoate (CID 54447022). Retrieved from [Link]

  • University of Wisconsin-Madison. Chem 344: Spectroscopy and Spectrometry - Methyl Benzoate NMR Data. Retrieved from [Link]

Sources

A-Comparative-Guide-to-the-Synthesis-and-TLC-Validation-of-Methyl-4-methoxy-methyl-carbamoyl-benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds to construct complex molecular architectures is a foundational endeavor. Among the myriad of functional groups that facilitate such transformations, the Weinreb amide, or N-methoxy-N-methylamide, stands out for its unique stability and predictable reactivity.[1][2][3] This guide focuses on the synthesis of a specific Weinreb amide, Methyl 4-[methoxy(methyl)carbamoyl]benzoate, a versatile intermediate in pharmaceutical and materials science research.

The synthesis of Weinreb amides, first reported by Steven M. Weinreb and Steven Nahm in 1981, provides a robust method for the preparation of ketones and aldehydes.[2] The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon addition of organometallic reagents. This intermediate prevents the common problem of over-addition, which often plagues reactions with more reactive acylating agents, thus affording the desired carbonyl compound upon aqueous workup.[1][2]

This guide will provide a detailed protocol for the synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate from commercially available starting materials. More critically, it will offer a comprehensive, step-by-step workflow for the in-process validation of this synthesis using Thin-Layer Chromatography (TLC). As a simple, rapid, and cost-effective analytical technique, TLC is an indispensable tool for monitoring the progress of a reaction, allowing the researcher to make informed decisions about reaction times and purification strategies.[4][5][6] We will delve into the principles of TLC, the rationale behind solvent system selection, and the interpretation of chromatograms to ensure the successful synthesis and isolation of the target compound.

Synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate: A Step-by-Step Protocol

The synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate is achieved through the reaction of methyl 4-(chloroformyl)benzoate with N,O-dimethylhydroxylamine hydrochloride. This reaction is a classic example of a Schotten-Baumann type acylation, where an amine is acylated by an acid chloride in the presence of a base.

Reactants:

  • Methyl 4-(chloroformyl)benzoate

  • N,O-Dimethylhydroxylamine hydrochloride[7]

  • Triethylamine (or a suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (2.2 equivalents) to the slurry. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine, and also to quench the HCl generated during the reaction.

  • Acyl Chloride Addition: In a separate flask, dissolve methyl 4-(chloroformyl)benzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-[methoxy(methyl)carbamoyl]benzoate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Validating Synthesis with Thin-Layer Chromatography (TLC): A Practical Guide

Thin-Layer Chromatography (TLC) is a powerful and accessible technique for monitoring the progress of a chemical reaction.[4][5][6][8] It allows for the rapid separation of compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[5]

The Principle of TLC Separation

In this synthesis, we are monitoring the conversion of the starting material, methyl 4-(chloroformyl)benzoate, to the product, Methyl 4-[methoxy(methyl)carbamoyl]benzoate. These two compounds have different polarities. The acyl chloride is generally less polar than the resulting Weinreb amide. This difference in polarity is the basis for their separation on a TLC plate. The stationary phase, silica gel, is highly polar.[5] As the mobile phase (eluent) moves up the plate by capillary action, it carries the spotted compounds with it.[4][5] Less polar compounds have a weaker affinity for the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value.[9][10] Conversely, more polar compounds will interact more strongly with the silica gel and travel a shorter distance, leading to a lower Rf value.[9][10]

Step-by-Step TLC Validation Protocol
  • Preparation of the TLC Plate:

    • Obtain a silica gel-coated TLC plate.[4][5]

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[4]

    • Mark three lanes on the baseline: one for the starting material (SM), one for the reaction mixture (RM), and one for a co-spot (Co), which is a mixture of the SM and RM.

  • Choosing the Mobile Phase (Eluent):

    • The choice of eluent is crucial for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[11][12]

    • For this specific reaction, a 3:1 or 4:1 mixture of hexane:ethyl acetate is a good initial choice. The optimal ratio can be determined by running several TLC plates with slightly different solvent compositions.[13] The goal is to have the Rf of the product be around 0.3-0.4 for optimal separation and visualization.[4]

  • Spotting the TLC Plate:

    • Prepare dilute solutions of the starting material (a small amount dissolved in DCM or ethyl acetate) and the reaction mixture.

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane on the baseline. The spot should be as small and concentrated as possible.[5]

    • Spot the reaction mixture onto the "RM" lane.

    • Spot both the starting material and the reaction mixture on top of each other in the "Co" lane.

  • Developing the TLC Plate:

    • Pour a small amount of the chosen eluent into a developing chamber (a beaker with a watch glass cover will suffice) to a depth of about 0.5 cm.[4]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4] Cover the chamber.

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.[14]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14]

    • Allow the plate to dry completely.

    • The starting material and product are aromatic and will likely be visible under a UV lamp (254 nm).[4][15][16] Compounds that absorb UV light will appear as dark spots against a fluorescent background.[16][17]

    • Circle the visible spots with a pencil.

    • For enhanced visualization, especially if the spots are faint, the plate can be stained. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[15] Gently heating the plate after dipping it in the stain can help develop the spots.[15] Iodine vapor is another common, non-destructive method.[15][17]

  • Interpreting the Results:

    • Starting Material (SM) Lane: A single spot corresponding to the methyl 4-(chloroformyl)benzoate.

    • Reaction Mixture (RM) Lane: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot, corresponding to the more polar product, will appear at a lower Rf value. A completed reaction will show the complete disappearance of the starting material spot and the appearance of a strong product spot.

    • Co-spot (Co) Lane: This lane helps to confirm the identity of the spots. You should see two distinct spots, one at the same height as the starting material and one at the same height as the product in the reaction mixture lane.

Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a quantitative measure of a compound's movement on a TLC plate and is calculated using the following formula:[9][14][18][19]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9][14][18]

The distances are measured from the baseline.[14] The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[10]

Comparative Data: Expected TLC Results

The following table provides hypothetical, yet representative, Rf values for the starting material and product in different solvent systems.

Solvent System (Hexane:Ethyl Acetate)Rf of Methyl 4-(chloroformyl)benzoateRf of Methyl 4-[methoxy(methyl)carbamoyl]benzoateObservations
4:1~0.6~0.3Good separation between the starting material and the product.
3:1~0.5~0.2Also provides good separation, with the spots being slightly lower on the plate.
1:1~0.3~0.1The spots are too low on the plate, leading to poor resolution.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the TLC validation process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_eluent Choose Eluent prep_plate->prep_eluent prep_samples Prepare Samples prep_eluent->prep_samples spotting Spot Plate prep_samples->spotting development Develop Plate spotting->development visualization Visualize Spots development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation conclusion Reaction Complete? interpretation->conclusion

Caption: A flowchart outlining the TLC validation process.

Conclusion: The Power of In-Process Validation

The successful synthesis of Methyl 4-[methoxy(methyl)carbamoyl]benzoate, a valuable Weinreb amide intermediate, is critically dependent on careful reaction monitoring. Thin-Layer Chromatography provides a simple, yet powerful, method for validating the progress of this transformation in real-time. By understanding the principles of TLC and applying the systematic approach outlined in this guide, researchers can confidently determine the optimal reaction conditions, ensure the complete consumption of starting materials, and make informed decisions for subsequent purification steps. This commitment to in-process validation is a cornerstone of efficient and reproducible organic synthesis.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

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  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

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  • University of Texas at Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • National Institutes of Health. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. PMC. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]

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  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012, June 25). Ketones from acyl chlorides and grignards via organozinc compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC. Retrieved from [Link]

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  • Reddit. (2023, November 21). Help with TLC stain. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Oreate AI. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. Retrieved from [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core tenet of professional scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-[methoxy(methyl)carbamoyl]benzoate, ensuring the safety of personnel and adherence to the highest standards of laboratory practice.

Hazard Assessment: A Proactive Approach

While specific, comprehensive toxicological data for Methyl 4-[methoxy(methyl)carbamoyl]benzoate is not extensively published, established principles of chemical safety mandate a conservative approach based on the hazards of structurally similar compounds. Benzoate and carbamate derivatives frequently exhibit properties of irritation and potential toxicity. Therefore, this compound must be managed as a hazardous waste until proven otherwise.

The primary directive is to prevent environmental release and personnel exposure. Under no circumstances should this chemical be disposed of down the drain or in standard solid waste receptacles .[1][2][3][4][5] Such actions can lead to environmental contamination and violate federal and local regulations.[1][3]

Table 1: Anticipated Hazard Profile Based on Analogous Compounds

Potential HazardRationale and Representative CompoundsKey Precaution
Eye Irritation Benzoate derivatives, such as Methyl 4-methoxybenzoate and Sodium Benzoate, are known to cause serious eye irritation.[6][7][8]Always wear safety goggles or a face shield.
Skin Irritation Methyl 4-methoxybenzoate is classified as a skin irritant.[6]Wear chemical-resistant gloves and a lab coat.
Respiratory Irritation Inhalation of related benzoate esters may cause respiratory irritation.[6]Handle in a well-ventilated area or chemical fume hood.
Toxicity (Oral) Related compounds like Methyl Benzoate are classified as harmful if swallowed.[9]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, donning the appropriate PPE is mandatory. This is a non-negotiable step to prevent accidental exposure.

  • Eye Protection : Wear ANSI-rated safety goggles or a face shield to protect against splashes and aerosols.[7][8]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect them for tears or punctures before each use and wash hands thoroughly after removal.[5][6]

  • Protective Clothing : A standard lab coat should be worn to protect against skin contact.[5][6]

Waste Segregation & Containerization Protocol

Proper containment is the foundation of safe chemical waste management. Following these steps ensures that waste is stored securely and in compliance with regulatory standards.

  • Select an Appropriate Container :

    • The container must be in good condition, free of cracks or leaks.[1][10]

    • It must be chemically compatible with Methyl 4-[methoxy(methyl)carbamoyl]benzoate. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof screw-top cap.[1]

  • Label the Container Correctly :

    • Proper labeling is a critical requirement under the Resource Conservation and Recovery Act (RCRA).[1][11]

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly write the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[10] For example: "Methyl 4-[methoxy(methyl)carbamoyl]benzoate (~5%), Methanol (95%)".

    • Indicate the start date of waste accumulation.

  • Establish a Satellite Accumulation Area (SAA) :

    • The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[10][12] This designated location is known as an SAA.

    • The SAA should be in a secondary containment system, such as a spill pallet, to prevent the spread of potential leaks.[1][13]

  • Segregate from Incompatibles :

    • Store the waste container away from incompatible materials to prevent dangerous chemical reactions.[10][13] Specifically, keep it segregated from strong oxidizing agents and bases.[5]

The Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the lifecycle of the chemical waste within the laboratory, from generation to final pickup. Adherence to this process is crucial for maintaining a safe and compliant environment.

  • Waste Generation : Collect all waste containing Methyl 4-[methoxy(methyl)carbamoyl]benzoate (e.g., residual material, contaminated consumables, reaction mixtures) at the point of use.

  • Transfer to Waste Container : Carefully transfer the waste into the properly labeled hazardous waste container located in your SAA.

  • Container Management :

    • Keep the container closed at all times , except when adding waste.[10][12] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

    • Perform and document weekly inspections of the SAA to check for leaks, container degradation, or improper labeling.[1][10]

  • Arrange for Disposal :

    • Once the container is 90% full or has been accumulating for a set period (e.g., six months, check your institution's policy), arrange for its removal.[1][10]

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[10][14] Do not attempt to transport the waste yourself.

G cluster_workflow Disposal Workflow for Methyl 4-[methoxy(methyl)carbamoyl]benzoate A Step 1: Waste Generation (At point of use) B Step 2: Containerization - Select compatible container - Label with 'HAZARDOUS WASTE' - List all constituents A->B Transfer waste C Step 3: Segregation & Storage - Place in Satellite Accumulation Area (SAA) - Use secondary containment - Segregate from incompatibles B->C Store securely D Step 4: Management & Inspection - Keep container closed - Perform weekly inspections C->D Maintain compliance E Step 5: Final Disposal - Container is 90% full - Contact EH&S or licensed contractor for pickup D->E Schedule removal

Caption: A logical workflow for safe chemical waste management.

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and a prepared response is critical to mitigating risk.

Small Spill Response :

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated, sealable container.[5][15]

  • Label the container as "Hazardous Waste - Spill Debris" and list the chemical.

  • Clean the spill area with soap and water.

  • Contact your EH&S office for disposal of the spill cleanup material.

Personnel Exposure :

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][14]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][14]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[14]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vertex AI Search. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Enamine. (n.d.). Safety Data Sheet - methyl 4-carbamoyl-2-methoxybenzoate.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Chemos GmbH & Co. KG. (2022, July 7). Safety Data Sheet: Sodium benzoate.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
  • Avogadro Chemistry. (2015, April 24). Material Safety Data Sheet - Sodium Benzoate.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Methyl 4-methoxybenzoate.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Methyl 4-methoxybenzoate.
  • Fisher Scientific. (n.d.). Sodium Benzoate (NF/FCC) - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 29). SAFETY DATA SHEET - Benzoic acid, sodium salt.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Fisher Scientific. (2014, December 29). SAFETY DATA SHEET - Methyl benzoate.
  • US Chemical Supplier. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.

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Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 4-[methoxy(methyl)carbamoyl]benzoate (CAS: 129994-23-4 or related analogs) is a specialized Weinreb amide intermediate used primarily for the chemoselective synthesis of aryl ketones. While chemically stable under ambient conditions, its handling requires strict adherence to particulate and contact control protocols.

Immediate Hazard Profile:

  • Physical State: White to off-white solid (powder).

  • Primary Risks: Respiratory Irritation (H335), Serious Eye Irritation (H319), Skin Irritation (H315).[1]

  • Operational Focus: Dust containment and prevention of dermal absorption.

Risk Assessment & Scientific Rationale

To select the correct PPE, we must understand the chemical behavior of this benzoate derivative.

  • The "Weinreb" Functionality: The N-methoxy-N-methylamide group is designed for stability against over-addition of nucleophiles. However, this stability implies that the molecule persists on surfaces if not properly cleaned.

  • Hydrolysis Risk: Upon contact with moisture (mucous membranes), benzoate esters can slowly hydrolyze to release benzoic acid derivatives and methanol, driving the irritation response (H315/H319).

  • Particulate Dynamics: As a solid intermediate, the highest risk vector is airborne dust during weighing and transfer. Static electricity often causes this fine powder to "jump" or cling to gloves, increasing the risk of inadvertent contamination of door handles or keyboards.

PPE Specifications (The "What" and "Why")

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

A. Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, dispensing) must occur inside a certified chemical fume hood .

  • PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a NIOSH-approved N95 or P100 particulate respirator .

    • Why: Surgical masks provide zero protection against chemical dust inhalation. The H335 hazard requires a tight-fitting seal to prevent bronchial irritation.

B. Dermal Protection (Hands)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Contraindication: Do NOT use Latex.

    • Why: Benzoate esters have higher permeation rates through natural rubber. Nitrile provides superior chemical resistance to the organic solvents (DCM, THF) typically used to dissolve this compound during synthesis.

  • Technique: "Double-gloving" is recommended when handling >5 grams or preparing stock solutions.

C. Ocular Protection[2]
  • Standard: ANSI Z87.1 Chemical Splash Goggles .

    • Why: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust behind the lens. Goggles form a seal that prevents lacrimal absorption.

D. Body Protection[3][4][5][6]
  • Standard: Flame-resistant (FR) Lab Coat (Nomex or treated cotton).

    • Why: While the compound itself is not highly flammable, the synthesis (Grignard/Lithium reagents) involves pyrophoric risks. Synthetic blends (polyester) can melt onto skin if a solvent fire occurs.

Operational Data & Specifications

ParameterSpecificationOperational Note
CAS Number 129994-23-4 (Typical)Verify specific lot CoA.
Physical Form Solid PowderProne to static charge.
Solubility DCM, THF, Ethyl AcetatePoor solubility in water; do not use water for initial spill cleanup.
Glove Breakthrough Nitrile > 240 minsChange gloves immediately upon splash.
Storage 2–8°C (Desiccated)Moisture sensitive (hygroscopic).

Decision Matrix: Handling Workflow

This diagram outlines the logical flow for determining safety controls based on the scale of operation.

PPE_Decision_Matrix Start Start: Handling Methyl 4-[methoxy(methyl)carbamoyl]benzoate Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale < 100 mg (Analytical/Screening) Scale_Check->Small_Scale Large_Scale > 100 mg (Synthesis/Prep) Scale_Check->Large_Scale Engineering_1 Engineering Control: Standard Fume Hood Small_Scale->Engineering_1 Engineering_2 Engineering Control: Fume Hood + Static Gun Large_Scale->Engineering_2 High Dust Risk PPE_Level_1 PPE Level 1: Safety Glasses, Lab Coat, Single Nitrile Gloves Engineering_1->PPE_Level_1 PPE_Level_2 PPE Level 2: Splash Goggles, FR Coat, Double Nitrile Gloves Engineering_2->PPE_Level_2 Action_Weigh Action: Weighing PPE_Level_1->Action_Weigh PPE_Level_2->Action_Weigh Action_Solubilize Action: Solubilization (DCM/THF) Action_Weigh->Action_Solubilize Waste Disposal: Solid Hazardous Waste Action_Solubilize->Waste

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE based on operational scale.

Step-by-Step Operational Protocol

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Weinreb amides are often "fluffy" powders that disperse easily via electrostatic repulsion.

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Surface Prep: Line the working surface with an absorbent pad (plastic side down) to capture any micro-spills.

Phase 2: Weighing & Transfer
  • Open Container: Only open the source container inside the fume hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if working with very dry solvents later, as trace moisture on metal can affect downstream Grignard reactions.

  • Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the powder into the cap (which creates dust upon next opening).

Phase 3: Cleanup & Disposal[7][8][9]
  • Solids: Any contaminated weighing paper or pads must go into Solid Hazardous Waste .

  • Liquids: Once dissolved, the waste stream is dictated by the solvent (e.g., Halogenated Waste for DCM mixtures).

  • Decontamination: Wipe the balance and hood surface with a detergent solution (e.g., Alconox), followed by water. Note: Ethanol alone may just spread the hydrophobic powder; detergent is necessary to lift it.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[2][3] Hold eyelids open. The "gritty" nature of the powder can cause corneal abrasion—do not rub eyes .

  • Skin Contact: Wash with soap and copious amounts of water.[3] Do not use organic solvents (acetone/ethanol) to clean skin, as this enhances absorption.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (water or oil-dampened) to suppress dust, then scoop into a waste container.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 4-[methoxy(methyl)carbamoyl]benzoate Compound Summary. National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2025). The National Institute for Occupational Safety and Health (NIOSH) - Chemical Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.